molecular formula C19H18F2N4O3 B2693416 N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 2034543-70-7

N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2693416
CAS No.: 2034543-70-7
M. Wt: 388.375
InChI Key: ZLVOFGBCBXCIJE-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.
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Scientific Research Applications

Transition-Metal-Free Decarboxylative Fluorination

A transition-metal-free decarboxylative fluorination method suitable for electron-rich five-membered heteroaromatics, including furan and pyrazole derivatives, has been developed. This method utilizes Selectfluor for fluorinating dimer products derived from nitrogen-containing heteroaromatic carboxylic acids, like indole and pyrazole, offering a pathway to synthesize fluorinated compounds efficiently (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).

Synthesis and Characterization of Pyrazole Chalcone Derivatives

In the realm of pyrazole derivatives, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) via aldol condensation highlights the potential for creating novel heterocyclic compounds. The detailed characterization of EFADPC through spectroscopic and quantum chemical calculations underscores the diverse applications of such compounds in synthesizing oxirane, oxazoles, and pyrazoles among other heterocycles (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Microwave-Assisted Synthesis of Pyrazoline Derivatives

A novel series of pyrazoline derivatives demonstrates significant anti-inflammatory and antibacterial activities, synthesized using both conventional and microwave irradiation methods. Microwave irradiation notably offers higher yields and is more environmentally friendly, showcasing the effectiveness of pyrazoline derivatives as potent agents for medical applications (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Novel Polyfluoro Substituted Pyrazoline Type Sulfonamides

This research introduces a series of novel polyfluoro substituted pyrazoline type sulfonamides with significant inhibitory profiles against enzymes like acetylcholinesterase and carbonic anhydrase I and II. These findings present these compounds as promising candidates for drug development, especially for conditions associated with these enzymes (C. Yamali, H. Gul, C. Kazaz, Serkan Levent, I. Gulcin, 2020).

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-11-8-12(2)25(24-11)16(17-4-3-7-28-17)10-22-18(26)19(27)23-13-5-6-14(20)15(21)9-13/h3-9,16H,10H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVOFGBCBXCIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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